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Compound of Interest

Compound Name: BMS-770767

Cat. No.: B606248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BMS-777607,

a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document details the

quantitative binding data, experimental methodologies, and relevant signaling pathways to

support further research and development efforts. Initial searches for "BMS-770767" suggest a

typographical error, with the preponderance of scientific literature referring to the c-Met inhibitor

as BMS-777607. This guide will proceed with the corrected compound name.

Quantitative Binding Affinity and Kinase Selectivity
BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met receptor and

other members of the Met-related kinase family. The following tables summarize the

quantitative data on its binding affinity and selectivity profile.

Table 1: Binding Affinity of BMS-777607 for Primary Target Kinases
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Target Protein Binding Affinity (Ki)
Inhibition
Concentration
(IC50)

Assay Type

c-Met 3.9 nM[1]

< 1 nM (HGF-

stimulated

autophosphorylation

in PC-3 and DU145

cells)[2], 20 nM (in

GTL-16 cell lysates)[2]

Cell-free assays[1]

Axl 1.1 nM[2] Cell-free assays[2]

Ron 1.8 nM[2] Cell-free assays[2]

Tyro3 4.3 nM[2] Cell-free assays[2]

Table 2: Selectivity Profile of BMS-777607

BMS-777607 demonstrates significant selectivity for Met-related kinases over other receptor

and non-receptor tyrosine kinases. It is reported to be over 40-fold more selective for its

primary targets compared to Lck, VEGFR-2, and TrkA/B, and more than 500-fold more

selective against a broader panel of other kinases[1][2].

Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and

functional inhibition of BMS-777607.

In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of BMS-777607 against its target kinases in a cell-free system.

Objective: To quantify the concentration of BMS-777607 required to inhibit 50% of the kinase

activity.

Materials:
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Recombinant kinase (e.g., GST-Met)

Substrate (e.g., poly(Glu/Tyr))

[γ-³³P]ATP or unlabeled ATP

Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

BMS-777607 stock solution (in DMSO)

Trichloroacetic acid (TCA)

GF/C unifilter plates

Scintillation counter

Procedure:

Prepare serial dilutions of BMS-777607 in DMSO.

In a reaction plate, combine the recombinant kinase, substrate, and kinase buffer.

Add the diluted BMS-777607 or DMSO (vehicle control) to the respective wells.

Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP).

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

Stop the reaction by adding cold TCA to precipitate the proteins and phosphorylated

substrate.

Transfer the precipitated material to a GF/C unifilter plate and wash to remove

unincorporated ATP.

Quantify the amount of incorporated radiolabel using a scintillation counter.

Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to

the vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Binding Assay (for Ki
Determination)
TR-FRET assays are a common method for quantifying the binding affinity (Ki) of a compound

to a kinase in a homogeneous format.

Objective: To determine the dissociation constant (Ki) of BMS-777607 for its target kinase.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the

kinase's ATP binding pocket by the inhibitor. This displacement leads to a decrease in the

FRET signal between a lanthanide-labeled antibody bound to the kinase and the fluorescent

tracer.

Materials:

Tagged recombinant kinase (e.g., His-tagged or GST-tagged c-Met)

Lanthanide-labeled anti-tag antibody (e.g., Eu-anti-His or Tb-anti-GST)

Fluorescently labeled ATP-competitive tracer

Assay buffer

BMS-777607 stock solution (in DMSO)

Microplate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of BMS-777607 in DMSO.

In a microplate, combine the tagged kinase and the lanthanide-labeled antibody in the assay

buffer and incubate to allow for antibody-kinase binding.

Add the diluted BMS-777607 or DMSO (vehicle control) to the wells.
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Add the fluorescent tracer to all wells to initiate the binding competition.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission

wavelengths and a time delay to reduce background fluorescence.

Calculate the emission ratio (acceptor/donor).

Determine the IC50 value from the dose-response curve of the emission ratio versus the

inhibitor concentration.

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the

known Kd of the tracer and the concentrations of the tracer and ATP used in the assay.

Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
BMS-777607 exerts its effects by inhibiting the c-Met receptor tyrosine kinase, which is a key

component of a complex signaling network. Upon binding of its ligand, Hepatocyte Growth

Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of several

downstream pathways that regulate cell proliferation, survival, migration, and invasion.
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Caption: c-Met Signaling Pathway and Inhibition by BMS-777607.
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Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase

inhibitor like BMS-777607 across a panel of kinases.
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Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Logical Relationship of Binding Affinity Determination
The determination of a compound's binding affinity involves a logical progression from initial

screening to precise quantitative measurement.
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Caption: Logical Flow for Determining Binding Affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Target Protein Binding Affinity
of BMS-777607]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606248#bms-770767-target-protein-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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